molecular formula C21H32O2 B134039 (20S)-20-Hydroxypregn-4-en-3-one CAS No. 145-14-2

(20S)-20-Hydroxypregn-4-en-3-one

Cat. No. B134039
CAS RN: 145-14-2
M. Wt: 316.5 g/mol
InChI Key: RWBRUCCWZPSBFC-RXRZZTMXSA-N
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Description

“(20S)-20-Hydroxypregn-4-en-3-one” is a pharmaceutical secondary standard and certified reference material . It is also known by several synonyms such as 4-Pregnen-20α-ol-3-one, 20a-Dihydroprogesterone, 20a-Hydroxyprogesterone, Progesterone Impurity B (Ph. Eur.), 20α-Hydroxy-4-pregnen-3-one, and 20α-Hydroxyprogesterone . The empirical formula is C21H32O2 .


Molecular Structure Analysis

The molecular structure of “(20S)-20-Hydroxypregn-4-en-3-one” is characterized by an empirical formula of C21H32O2 . The molecular weight is 316.48 .


Physical And Chemical Properties Analysis

“(20S)-20-Hydroxypregn-4-en-3-one” has a density of 1.1±0.1 g/cm3 . The boiling point is 451.7±14.0 °C at 760 mmHg . The vapour pressure is 0.0±2.5 mmHg at 25°C . The enthalpy of vaporization is 82.0±6.0 kJ/mol . The flash point is 192.4±12.7 °C . The index of refraction is 1.550 . The molar refractivity is 92.4±0.4 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .

Scientific Research Applications

Reproductive Medicine and Pregnancy Maintenance

Dihydroprogesterone plays a crucial role in maintaining pregnancy. It is synthesized primarily by the corpus luteum of the ovary and the placenta during pregnancy. Its presence is essential for embryo implantation, and its absence can lead to pregnancy loss . Progestogen treatment, including dihydroprogesterone, is recommended for women at high risk of preterm birth .

Endometriosis Treatment

Research has explored dihydroprogesterone’s effectiveness in treating endometriosis. It inhibits the growth of endometrial tissue outside the uterus, reducing symptoms such as dysmenorrhea (painful periods) and chronic pelvic pain. Dihydroprogesterone may be an alternative to other treatments like gestrinone or GnRH agonists .

Neuroprotection and Immune Modulation

Beyond its reproductive functions, dihydroprogesterone exhibits neuro- and immunoprotective activities. Researchers have documented its effects on the central nervous system (CNS) and immune system. These properties make it a potential candidate for managing CNS disorders and immune-related conditions .

Menopausal Symptom Relief

Dihydroprogesterone and its analogues are used to alleviate menopausal symptoms. They help mitigate negative effects associated with menopause, such as hot flashes, mood changes, and sleep disturbances .

Impact on the Environment

Understanding the production and use of dihydroprogesterone is essential for environmental considerations. Researchers investigate its environmental impact, including potential endocrine disruption. This knowledge informs sustainable practices and pharmaceutical development .

Potential Applications Beyond Gynecology

While most research focuses on reproductive health, there’s growing interest in exploring dihydroprogesterone’s effects in other medical fields. However, more studies are needed to fully uncover its potential applications beyond gynecology .

Safety and Hazards

The safety information for “(20S)-20-Hydroxypregn-4-en-3-one” indicates that it is classified as Carc. 2 - Repr. 1B . The hazard statements include H351 - H360FD . The precautionary statements include P201 - P202 - P280 - P308 + P313 - P405 - P501 .

Mechanism of Action

Target of Action

Dihydroprogesterone primarily targets the progesterone receptors in the uterus . These receptors play a vital role in maintaining the healthy growth and normal shedding of the womb lining .

Mode of Action

Dihydroprogesterone, being a progestogen, works by regulating the healthy growth and normal shedding of the womb lining . It achieves this by acting on the progesterone receptors in the uterus .

Biochemical Pathways

Dihydroprogesterone is involved in the androgen backdoor pathway , which is responsible for the synthesis of physiologically relevant androgens . This pathway starts with 21-carbon (C21) steroids, also known as pregnanes, and involves a step called "5α-reduction" .

Pharmacokinetics

Following oral administration, the bioavailability of progesterone is low and highly variable . Progesterone is metabolized approximately 50% into 5α-dihydroprogesterone in the corpus luteum, 35% into 3β-dihydroprogesterone in the liver, and 10% into 20α-dihydroprogesterone .

Result of Action

The action of dihydroprogesterone results in the regulation of the menstrual cycle, treatment of infertility, and prevention of miscarriage . It achieves this by regulating the healthy growth and normal shedding of the womb lining .

Action Environment

The action, efficacy, and stability of dihydroprogesterone can be influenced by various environmental factors. For instance, the production and use of progesterone and its analogues can have impacts on the environment . Furthermore, the expression of enzymes involved in the metabolism of dihydroprogesterone, such as aldo-keto reductases (AKRs), can vary across different tissues .

properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13-,16-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBRUCCWZPSBFC-RXRZZTMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904767
Record name (20S)-20-Hydroxypregn-4-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 20alpha-Dihydroprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(20S)-20-Hydroxypregn-4-en-3-one

CAS RN

145-14-2, 145-15-3
Record name 20α-Dihydroprogesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145-14-2
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Record name Dihydroprogesterone
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Record name (20S)-20-Hydroxypregn-4-en-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (20R)-20-hydroxypregn-4-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.137
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (20S)-20-hydroxypregn-4-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.136
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 20.ALPHA.-HYDROXYPROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45630A64AC
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Record name 20alpha-Dihydroprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

126 - 131 °C
Record name 20alpha-Dihydroprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003069
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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